Guanosine-2',3'-O-methylidenephosphonate
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Overview
Description
Preparation Methods
The synthesis of GUANOSINE-2’,3’-O-METHYLIDENEPHOSPHONATE typically involves the reaction of guanosine with a suitable phosphonate reagent under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of protecting groups to ensure selective reactions at the desired positions on the guanosine molecule .
Chemical Reactions Analysis
GUANOSINE-2’,3’-O-METHYLIDENEPHOSPHONATE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the purine base or the ribosyl moiety .
Scientific Research Applications
GUANOSINE-2’,3’-O-METHYLIDENEPHOSPHONATE has been explored for its potential applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its role in cellular signaling and metabolism. In medicine, it is being investigated for its potential therapeutic effects, particularly in the context of neuroprotection and the treatment of central nervous system diseases . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate .
Mechanism of Action
The mechanism of action of GUANOSINE-2’,3’-O-METHYLIDENEPHOSPHONATE involves its interaction with specific molecular targets and pathways. It is known to interact with purine nucleoside phosphorylase, an enzyme involved in the metabolism of nucleosides . This interaction can influence various cellular processes, including DNA and RNA synthesis, and may contribute to its neuroprotective effects . The exact molecular pathways involved are still under investigation, but they likely include modulation of intracellular signaling cascades and reduction of oxidative stress .
Comparison with Similar Compounds
GUANOSINE-2’,3’-O-METHYLIDENEPHOSPHONATE can be compared to other purine nucleosides, such as guanosine and adenosine. While all these compounds share a common purine base, GUANOSINE-2’,3’-O-METHYLIDENEPHOSPHONATE is unique due to the presence of the methylidenephosphonate group at the 2’,3’ positions . This modification can influence its chemical reactivity and biological activity, making it distinct from other similar compounds . Other similar compounds include GUANOSINE-2’,3’-O-ETHYLIDENEPHOSPHONATE and GUANOSINE-2’,3’-O-ISOPROPYLIDENEPHOSPHONATE, which have different alkylidene groups at the same positions .
Properties
Molecular Formula |
C11H14N5O8P |
---|---|
Molecular Weight |
375.23 g/mol |
IUPAC Name |
[(2S,3aR,4R,6R,6aR)-4-(2-amino-6-oxo-1H-purin-9-yl)-6-(hydroxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-2-yl]phosphonic acid |
InChI |
InChI=1S/C11H14N5O8P/c12-10-14-7-4(8(18)15-10)13-2-16(7)9-6-5(3(1-17)22-9)23-11(24-6)25(19,20)21/h2-3,5-6,9,11,17H,1H2,(H2,19,20,21)(H3,12,14,15,18)/t3-,5-,6-,9-,11+/m1/s1 |
InChI Key |
GKAPYWCOOQBBHV-KXSYMAMXSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@H]4[C@@H]([C@H](O3)CO)O[C@@H](O4)P(=O)(O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C4C(C(O3)CO)OC(O4)P(=O)(O)O)N=C(NC2=O)N |
Origin of Product |
United States |
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